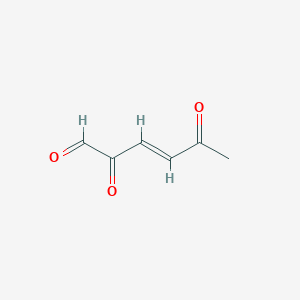
(Z)-Tamarindienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Tamarindienal is a natural compound found in the leaves and fruits of the tamarind tree. It is a member of the class of compounds known as terpenoids, which are known for their diverse biological activities. (Z)-Tamarindienal has been the subject of numerous scientific studies due to its potential applications in various fields, including medicine, agriculture, and food science. In
Applications De Recherche Scientifique
Antimicrobial and Anti-Inflammatory Properties :
- Tamarindus indica, from which (Z)-Tamarindienal is derived, has been studied for its antimicrobial and anti-inflammatory activities. For instance, a study revealed that the root extracts of Tamarindus indica showed significant analgesic and anti-inflammatory activity when compared to standard drugs (Gupta & Singh, 2017).
- Another study highlighted the development of controlled release spheroids using natural polysaccharides from tamarind as release modifiers, indicating potential applications in drug delivery systems (Kulkarni et al., 2005).
Pharmacological Evaluation for Various Therapeutic Effects :
- Research on Tamarix aphylla, related to the Tamarindus family, demonstrated significant anti-inflammatory, anti-pyretic, and anti-nociceptive activities in animal models, suggesting its potential for pain relief and inflammation reduction (Iqbal et al., 2017).
Phytochemical Analysis and Antimicrobial Activity :
- A comprehensive phytochemical analysis of Tamarindus indica demonstrated its broad-spectrum antibacterial activity, which could be a potential source for new classes of antibiotics (Doughari, 2007).
Anti-inflammatory and Antioxidant Activities :
- Ethanol extracts from various parts of Tamarindus indica were evaluated and found to possess potent anti-inflammatory and antioxidant activities, confirming their use in traditional medicine (Borquaye et al., 2020).
Effect on Fluoride Excretion :
- A study on the effect of tamarind ingestion on fluoride excretion in humans suggested that tamarind intake could help in delaying the progression of fluorosis by enhancing urinary excretion of fluoride (Khandare et al., 2002).
Propriétés
Numéro CAS |
149575-43-9 |
|---|---|
Nom du produit |
(Z)-Tamarindienal |
Formule moléculaire |
C6H6O3 |
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
(E)-2,5-dioxohex-3-enal |
InChI |
InChI=1S/C6H6O3/c1-5(8)2-3-6(9)4-7/h2-4H,1H3/b3-2+ |
Clé InChI |
GJWAOCRWRRWJKU-IHWYPQMZSA-N |
SMILES isomérique |
CC(=O)/C=C/C(=O)C=O |
SMILES |
CC(=O)C=CC(=O)C=O |
SMILES canonique |
CC(=O)C=CC(=O)C=O |
Synonymes |
3,5-Hexadienal, 5-hydroxy-2-oxo-, (3Z)- (9CI) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



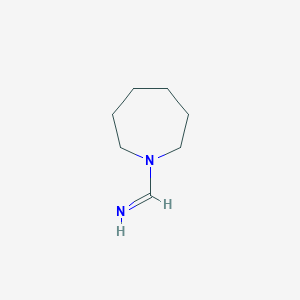
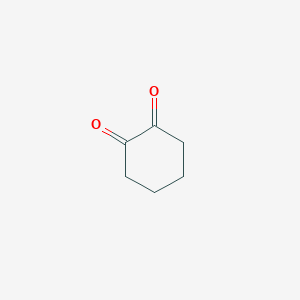
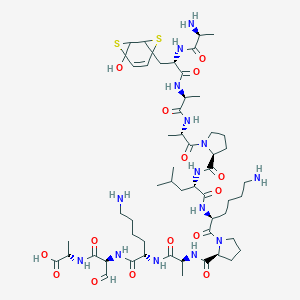
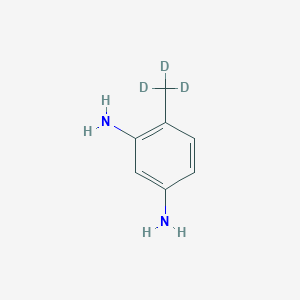
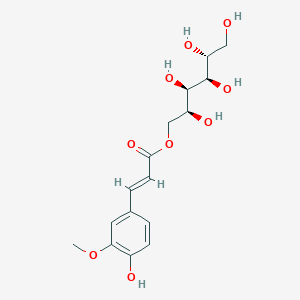
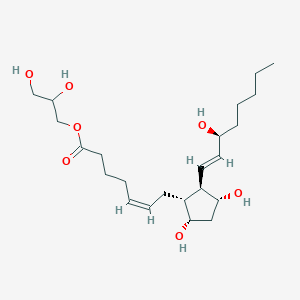
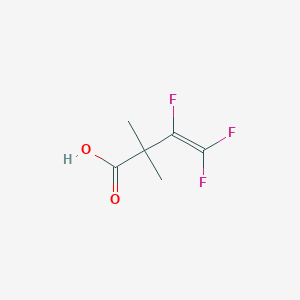
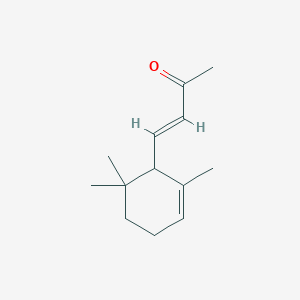
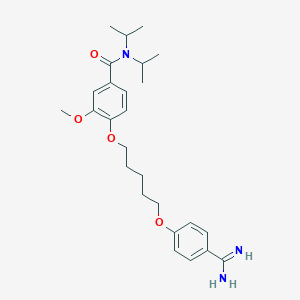
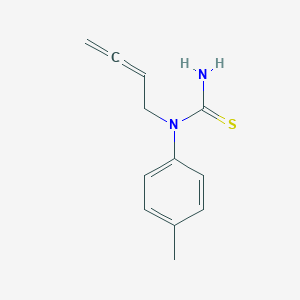
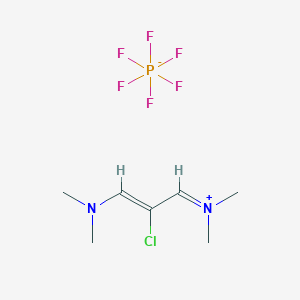

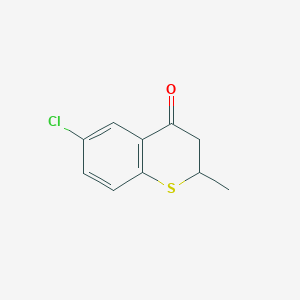
![5-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol](/img/structure/B122851.png)